molecular formula C12H20O2 B13745801 2-(Isopropyl)-5-methylcyclohexen-1-yl acetate CAS No. 53771-94-1

2-(Isopropyl)-5-methylcyclohexen-1-yl acetate

Cat. No.: B13745801
CAS No.: 53771-94-1
M. Wt: 196.29 g/mol
InChI Key: ACRDFOPYQAGNPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Isopropyl)-5-methylcyclohexen-1-yl acetate is an organic compound that belongs to the class of esters. Esters are known for their pleasant fragrances and are widely used in the flavor and fragrance industry. This compound, in particular, has a unique structure that contributes to its distinct properties and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Isopropyl)-5-methylcyclohexen-1-yl acetate typically involves the esterification of 2-(Isopropyl)-5-methylcyclohexen-1-ol with acetic acid. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure the complete conversion of the alcohol to the ester. The reaction can be represented as follows:

2-(Isopropyl)-5-methylcyclohexen-1-ol+Acetic Acid2-(Isopropyl)-5-methylcyclohexen-1-yl acetate+Water\text{2-(Isopropyl)-5-methylcyclohexen-1-ol} + \text{Acetic Acid} \rightarrow \text{this compound} + \text{Water} 2-(Isopropyl)-5-methylcyclohexen-1-ol+Acetic Acid→2-(Isopropyl)-5-methylcyclohexen-1-yl acetate+Water

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The separation of the ester from the reaction mixture is typically achieved through distillation, taking advantage of the differences in boiling points between the ester and water.

Chemical Reactions Analysis

Types of Reactions

2-(Isopropyl)-5-methylcyclohexen-1-yl acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester back to the alcohol.

    Substitution: Nucleophilic substitution reactions can replace the acetate group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like sodium hydroxide (NaOH) can facilitate nucleophilic substitution reactions.

Major Products

    Oxidation: 2-(Isopropyl)-5-methylcyclohexen-1-oic acid.

    Reduction: 2-(Isopropyl)-5-methylcyclohexen-1-ol.

    Substitution: Various substituted cyclohexenyl derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Isopropyl)-5-methylcyclohexen-1-yl acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in various medical conditions.

    Industry: Utilized in the production of fragrances, flavors, and as a solvent in various industrial processes.

Mechanism of Action

The mechanism by which 2-(Isopropyl)-5-methylcyclohexen-1-yl acetate exerts its effects is primarily through its interaction with biological membranes and enzymes. The ester group can undergo hydrolysis to release the active alcohol, which can then interact with various molecular targets, including enzymes and receptors, to exert its biological effects.

Comparison with Similar Compounds

Similar Compounds

    Isopropyl acetate: Another ester with similar solvent properties but different structural features.

    Methylcyclohexenyl acetate: Similar in structure but with a different alkyl group.

    Ethyl acetate: A commonly used ester with different physical and chemical properties.

Uniqueness

2-(Isopropyl)-5-methylcyclohexen-1-yl acetate is unique due to its specific structural arrangement, which imparts distinct physical and chemical properties. Its unique fragrance profile and potential biological activities make it valuable in various applications.

Properties

CAS No.

53771-94-1

Molecular Formula

C12H20O2

Molecular Weight

196.29 g/mol

IUPAC Name

(5-methyl-2-propan-2-ylcyclohexen-1-yl) acetate

InChI

InChI=1S/C12H20O2/c1-8(2)11-6-5-9(3)7-12(11)14-10(4)13/h8-9H,5-7H2,1-4H3

InChI Key

ACRDFOPYQAGNPS-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(=C(C1)OC(=O)C)C(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.